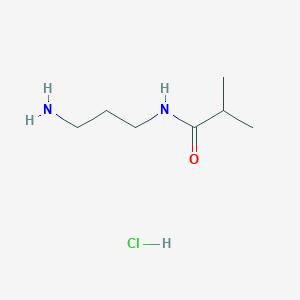

N-(3-aminopropyl)-2-methylpropanamide hydrochloride

概要

説明

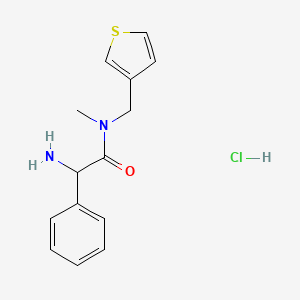

N-(3-Aminopropyl)-2-methylpropanamide hydrochloride, also known as APMA, is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc .Molecular Structure Analysis

The molecular formula of APMA is C7H15ClN2O . The InChI string isInChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H . Chemical Reactions Analysis

APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .Physical And Chemical Properties Analysis

APMA is a solid at 20 degrees Celsius . Its molecular weight is 178.66 g/mol .科学的研究の応用

Complexation with Manganese

Research has shown that N-(3-aminopropyl)-2-methylpropanamide hydrochloride can be used in complexation with manganese. The study by Mitsuhashi et al. (2016) explored the complexation of 2-hydroxy-N-(n-aminoalkyl)benzamides with manganese, revealing the formation of various manganese complexes with distinct magnetic behaviors and crystal structures. This indicates potential applications in magnetic materials and coordination chemistry (Mitsuhashi et al., 2016).

Microgel Synthesis

Another application is in the synthesis of microgels. Hu et al. (2011) demonstrated the creation of cationic microgels using a co-monomer similar to N-(3-aminopropyl)-2-methylpropanamide hydrochloride. These microgels showed potential for use in controlled release systems and biomedical applications due to their functional properties, such as amine-laden surface and responsiveness to environmental changes (Hu et al., 2011).

Drug Synthesis and Modification

In the pharmaceutical domain, N-(3-aminopropyl)-2-methylpropanamide hydrochloride plays a role in the synthesis and modification of various drugs. Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating their immunosuppressive effects, which highlights the compound's utility in medicinal chemistry (Kiuchi et al., 2000).

作用機序

Target of Action

N-(3-aminopropyl)-2-methylpropanamide hydrochloride, also known as APMA, is an aminoalkyl methacrylamide It’s known that apma has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and the ability to conjugate a variety of chemical structures .

Mode of Action

It’s known that the compound’s primary amine group can interact with its targets, potentially leading to changes in their function . This interaction may be influenced by the pH-responsive nature of the compound .

Biochemical Pathways

Given its properties, it’s plausible that apma could influence pathways involving anionic drugs or other structures to which it can conjugate .

Pharmacokinetics

Its bioavailability could be influenced by factors such as its ph-responsive nature and its ability to conjugate with various structures .

Result of Action

It’s known that apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that the compound could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of APMA can be influenced by various environmental factors. For instance, the pH-responsive nature of the compound suggests that changes in pH could influence its action . Additionally, the compound’s stability may be affected by temperature, as it’s recommended to be stored at 2-8°C .

Safety and Hazards

将来の方向性

APMA has been used in the preparation of a series of polyampholytes by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA). The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APM were studied by potentiometric turbidity titration . This suggests potential future directions in the development of new materials and applications.

Relevant Papers The relevant papers retrieved include a study on the preparation and characterization of narrow compositional distribution polyampholytes as potential biomaterials , and a patent on the synthesis method for N-(3-aminopropyl)methacrylamide hydrochloride .

特性

IUPAC Name |

N-(3-aminopropyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBCSYCICLWQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-2-methylpropanamide hydrochloride | |

CAS RN |

1423032-81-8 | |

| Record name | Propanamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

methanol](/img/structure/B1376583.png)

![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)